5-Propylimidazolidine-2,4-dione

Description

Historical Perspectives and Foundational Significance of the Hydantoin (B18101) Core

The history of the hydantoin core, or imidazolidine-2,4-dione, is rich and dates back to the 19th century. In 1861, Adolf von Baeyer first isolated the parent compound, which he named hydantoin, through the hydrogenation of allantoin. A few years later, in 1873, Friedrich Urech developed the "Urech hydantoin synthesis," a method for producing 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate. This laid the groundwork for future synthetic routes to 5-substituted hydantoins.

Another pivotal moment in the history of hydantoin chemistry was the development of the Bucherer-Bergs reaction. This multi-component reaction, which utilizes a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate, provides an efficient route to 5,5-disubstituted hydantoins. A prime example of a compound synthesized through a related pathway is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), first synthesized by Heinrich Biltz in 1908. bepls.com Although initially overlooked, its potent anticonvulsant properties were discovered in 1938 by H. Houston Merritt and Tracy Putnam, marking a significant milestone in the treatment of epilepsy. bepls.com

The foundational significance of the hydantoin core lies in its role as a key pharmacophore in a variety of therapeutic agents. Beyond its well-established anticonvulsant effects, derivatives of imidazolidine-2,4-dione have been investigated for a broad spectrum of biological activities, including antiarrhythmic, antimicrobial, and anticancer properties. nih.govmdpi.com The structural rigidity of the hydantoin ring, combined with the ability to introduce diverse substituents at the N-1, N-3, and C-5 positions, has made it a valuable template for medicinal chemists in the design of novel therapeutic agents.

Academic Research Landscape of 5-Propylimidazolidine-2,4-dione and its Analogues

Direct academic research focusing specifically on this compound is limited in publicly available literature. However, the broader academic landscape for its analogues, particularly 5-alkyl and 5,5-disubstituted imidazolidine-2,4-diones, is extensive and provides valuable insights into the potential properties and applications of this compound class.

Research into 5-substituted hydantoin analogues has largely been driven by the search for new therapeutic agents. The nature of the substituent at the 5-position of the imidazolidine-2,4-dione ring has been shown to be a critical determinant of biological activity.

A significant area of investigation for 5-alkyl-substituted hydantoins has been in the field of anticonvulsants. jpionline.org The success of phenytoin, a 5,5-disubstituted hydantoin, spurred research into other derivatives with the aim of improving efficacy and reducing side effects. The anticonvulsant activity of many hydantoin derivatives is believed to be mediated through the inhibition of voltage-gated sodium channels in the brain. semanticscholar.org

In addition to anticonvulsant activity, researchers have explored the antimicrobial properties of 5-substituted hydantoins. For instance, a study on a series of 5,5-disubstituted hydantoins, including those with alkyl groups, evaluated their in vitro antimicrobial activity against various strains of bacteria and yeast. researchgate.net This research highlights the potential for developing new antimicrobial agents based on the imidazolidine-2,4-dione scaffold.

The synthesis of these analogues is often achieved through established methods like the Urech hydantoin synthesis from the corresponding amino acid or the Bucherer-Bergs reaction. The choice of starting materials allows for the introduction of various alkyl and aryl groups at the 5-position, facilitating the generation of diverse chemical libraries for biological screening.

While specific data for this compound is scarce, the extensive research on its analogues provides a solid foundation for predicting its potential chemical and biological properties. Further investigation into this specific compound could reveal unique activities and contribute to the ever-expanding knowledge of the imidazolidine-2,4-dione scaffold.

Below is a table summarizing the research on some analogues of this compound:

| Compound Name | Substitution at C-5 | Investigated Activity |

| 5-Methylhydantoin | Methyl | Foundational synthetic studies |

| 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) | Two Phenyl groups | Anticonvulsant bepls.comjpionline.org |

| 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione | 2-(Methylthio)ethyl | Listed in chemical databases nih.gov |

| 5-(2-Selanylpropyl)imidazolidine-2,4-dione | 2-Selanylpropyl | Listed in chemical databases nih.gov |

| 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | Phenyl, Trifluoromethyl | Investigated for inflammatory/autoimmune diseases researchgate.net |

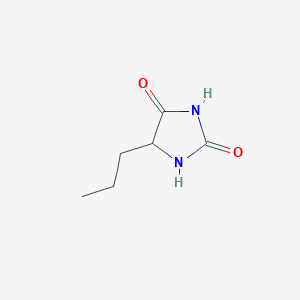

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFASJFFCIDWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340805, DTXSID101293520 | |

| Record name | 5-Propylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110072-98-5, 18227-41-3 | |

| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110072-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18227-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-2,4-imidazolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Propylimidazolidine 2,4 Dione Derivatives

Foundational Synthetic Routes to the Imidazolidine-2,4-dione Core

The construction of the fundamental imidazolidine-2,4-dione ring system can be achieved through several established synthetic strategies. These methods provide access to a wide array of substituted hydantoins, which can serve as precursors for more complex derivatives.

Bucherer-Bergs Reaction and Related Multicomponent Approaches

The Bucherer-Bergs reaction stands as one of the most versatile and widely employed methods for the synthesis of 5-substituted and 5,5-disubstituted imidazolidine-2,4-diones. mdpi.comencyclopedia.pubwikipedia.org This multicomponent reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate. encyclopedia.pubwikipedia.org The reaction is typically performed in a heated aqueous or alcoholic medium. alfa-chemistry.com

The general mechanism of the Bucherer-Bergs reaction is believed to proceed through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. This is followed by a reaction with ammonia, derived from ammonium carbonate, to yield an α-aminonitrile. Subsequent carboxylation and intramolecular cyclization lead to the formation of the hydantoin (B18101) ring. wikipedia.orgalfa-chemistry.com

The reaction works well for a variety of aliphatic and aromatic aldehydes and ketones. encyclopedia.pub For less reactive ketones, modifications such as using higher temperatures, sealed vessels, or alternative solvents like acetamide (B32628) or formamide (B127407) can improve yields. mdpi.comencyclopedia.pub

Table 1: Key Features of the Bucherer-Bergs Reaction

| Feature | Description |

| Reactants | Carbonyl compound (aldehyde or ketone), alkali metal cyanide, ammonium carbonate |

| Product | 5-substituted or 5,5-disubstituted imidazolidine-2,4-dione |

| Reaction Type | Multicomponent reaction, condensation, cyclization |

| Advantages | One-pot synthesis, readily available starting materials, broad substrate scope |

| Limitations | Use of toxic cyanides, can have limitations with sterically hindered ketones |

Urea-Mediated Condensations with Carbonyl Precursors

Another fundamental approach to the imidazolidine-2,4-dione core involves the condensation of urea (B33335) or its derivatives with various carbonyl-containing precursors. A classic example is the reaction of an α-dicarbonyl compound, such as benzil, with urea in the presence of a base to yield 5,5-diphenylimidazolidine-2,4-dione (phenytoin). bepls.com This reaction proceeds via an intramolecular cyclization. bepls.com

The condensation of α-hydroxy acids or α-amino acids with urea or isocyanates also provides a route to the hydantoin ring system. For instance, heating glycine (B1666218) with an excess of urea in an aqueous solution, followed by acidic cyclization, yields hydantoin (imidazolidine-2,4-dione). sciencemadness.org

These urea-based methods offer an alternative to the cyanide-based Bucherer-Bergs reaction, which can be advantageous from a safety perspective. The choice of carbonyl precursor dictates the substitution pattern on the resulting hydantoin ring.

Targeted Synthesis of 5-Propylimidazolidine-2,4-dione and its Functionalized Analogues

The synthesis of the specific target molecule, this compound, and its derivatives can be accomplished through direct synthesis or by the strategic modification of a pre-existing imidazolidine-2,4-dione scaffold.

Direct Synthetic Pathways to this compound

A direct and efficient route to this compound would logically involve the Bucherer-Bergs reaction utilizing butanal (butyraldehyde) as the carbonyl precursor. The reaction with potassium cyanide and ammonium carbonate would be expected to yield the desired this compound.

Table 2: Proposed Synthesis of this compound via Bucherer-Bergs Reaction

| Starting Material | Reagents | Product |

| Butanal | KCN, (NH₄)₂CO₃, H₂O/EtOH | This compound |

Strategic Derivatization of Imidazolidine-2,4-diones for Propyl Analogues

An alternative strategy involves the modification of a pre-synthesized imidazolidine-2,4-dione core. This can be particularly useful for introducing a propyl group at the C-5 position or for creating more complex analogues.

Once the this compound core is obtained, further functionalization at the nitrogen atoms (N-1 and N-3) can be readily achieved through N-alkylation and N-acylation reactions. The protons on the nitrogen atoms of the hydantoin ring are acidic and can be removed by a suitable base to generate a nucleophilic anion, which can then react with various electrophiles.

N-Alkylation: The introduction of alkyl groups at the N-1 and/or N-3 positions is a common strategy to modify the properties of hydantoin derivatives. This is typically achieved by treating the this compound with an alkylating agent, such as an alkyl halide (e.g., propyl iodide, benzyl (B1604629) bromide), in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (N-1 vs. N-3). Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N).

N-Acylation: Similarly, acylation at the nitrogen atoms can be performed to introduce acyl groups. This is typically accomplished by reacting the this compound with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid generated during the reaction.

Table 3: General Protocols for N-Derivatization of this compound

| Transformation | Reagents | General Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X where X = Cl, Br, I) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | N-Alkyl-5-propylimidazolidine-2,4-dione |

| N-Acylation | Acyl chloride (e.g., R-COCl) or Anhydride (e.g., (RCO)₂O) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-5-propylimidazolidine-2,4-dione |

These derivatization reactions provide a powerful tool for creating a library of this compound analogues with diverse functionalities, which is a key step in the exploration of their potential applications.

Halogenation of the Imidazolidine-2,4-dione Core

Halogenation of the imidazolidine-2,4-dione ring introduces a reactive handle for further functionalization, such as cross-coupling reactions. Halogenation can occur at either the nitrogen or carbon atoms of the heterocyclic core, depending on the reagents and conditions.

A study on 5,5-diphenylimidazolidine-2,4-dione demonstrated that treatment with a 10% sodium hypochlorite (B82951) solution readily affords the 1,3-dichloro derivative in high yield. semanticscholar.org This N-halogenation reaction proceeds under mild conditions. The resulting N-haloimides are useful as oxidizing and halogenating agents themselves. Direct halogenation of the aromatic rings in 5-aryl substituted hydantoins is also a common strategy, though less relevant to the 5-propyl derivative unless an aromatic group is also present.

| Substrate | Reagent | Conditions | Product | Yield |

| 5,5-Diphenylimidazolidine-2,4-dione | 10% Sodium Hypochlorite | Stirring, 1 hr, pH 7.0-7.5 | 1,3-Dichloro-5,5-diphenylimidazolidine-2,4-dione | 90% semanticscholar.org |

Reduction Strategies Applied to Imidazolidine-2,4-dione Derivatives

The reduction of the carbonyl groups in the imidazolidine-2,4-dione ring can lead to a variety of saturated and partially saturated heterocyclic structures. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide carbonyls.

Research on 5,5-diphenylimidazolidine-2,4-dione has shown that reduction with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) can yield the corresponding imidazolidine (B613845). semanticscholar.org The extent of reduction can be controlled by the reaction conditions and the stoichiometry of the reducing agent. This transformation converts the dione (B5365651) into a more flexible diamine-like structure, opening pathways to different classes of compounds.

Nucleophilic Substitution Reactions in this compound Synthesis

The synthesis of the this compound core itself often relies on nucleophilic substitution and condensation reactions. The Bucherer-Bergs reaction is a classic and highly effective one-pot method. This multicomponent reaction involves treating a ketone (in this case, 2-pentanone) with potassium cyanide and ammonium carbonate. The reaction proceeds through an aminonitrile intermediate which then cyclizes to form the 5,5-disubstituted hydantoin.

Alternatively, the Read synthesis involves the reaction of an α-amino acid (e.g., norvaline) with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin. For this compound, this would involve starting with 2-aminopentanoic acid. Furthermore, nucleophilic substitution is key in the derivatization of the synthesized core, for example, in the reaction of 5-(chloromethyl)hydantoin with nucleophiles to introduce various side chains at the C-5 position. semanticscholar.org

Knoevenagel Condensation for 5-Arylidene-imidazolidine-2,4-dione Analogues

The Knoevenagel condensation is a cornerstone reaction for generating C-5 unsaturated derivatives of imidazolidine-2,4-dione. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound (the C-5 position of the hydantoin ring) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgresearchgate.net

For this compound, this reaction is not directly applicable as the C-5 position is already substituted with a propyl and a hydrogen. However, the parent compound, imidazolidine-2,4-dione, readily undergoes Knoevenagel condensation with various aromatic aldehydes to produce 5-arylidene-imidazolidine-2,4-dione analogues. hilarispublisher.comresearchgate.net These derivatives are of significant interest in medicinal chemistry. The reaction is often carried out under reflux in a solvent like ethanol (B145695) or acetic acid, and can also be promoted by microwave irradiation or green catalysts like baker's yeast. researchgate.netrsc.org

| Active Methylene Compound | Aldehyde | Catalyst/Solvent | Product |

| Thiazolidine-2,4-dione | 4-Chlorobenzaldehyde | Sodium Acetate | 5-(4-chlorobenzylidene)thiazolidine-2,4-dione hilarispublisher.com |

| Thiobarbituric acid | 2-Methoxybenzaldehyde | Piperidine/Ethanol | 5-(2-Methoxybenzylidene)thiobarbituric acid wikipedia.org |

| 2,4-Thiazolidinedione | Aromatic Aldehydes | Baker's Yeast/Ethanol | 5-Arylidene-2,4-thiazolidinediones rsc.org |

Organoselenium-Mediated Intramolecular Cyclization for Fused Systems

Organoselenium reagents can induce powerful electrophilic cyclization reactions to construct complex heterocyclic systems. This methodology can be applied to suitably designed urea derivatives to forge fused imidazolidinone structures. The reaction typically involves the attack of an internal nucleophile (the nitrogen of the urea) onto an alkene, activated by an electrophilic selenium species like phenylselenyl bromide (PhSeBr). rsc.org

For example, an N-alkenyl-N'-alkyl urea can undergo intramolecular amidoselenation to form a 5-(phenylselanylmethyl)imidazolidin-2-one derivative. capes.gov.br This introduces a selenyl group that can be further manipulated, for instance, through oxidative elimination to create an exocyclic double bond or through radical reduction to remove the selenium. This strategy provides a sophisticated route to bicyclic or polycyclic systems incorporating the imidazolidine-2,4-dione motif, starting from acyclic precursors. While direct examples starting with this compound are specific, the cyclization of N-(2,2-dialkoxyethyl) ureas to form imidazolidinones demonstrates the principle of intramolecular cyclization to build the core ring structure. mdpi.com

Chromatographic and Crystallization Techniques for Isolating this compound and its Derivatives

The isolation and purification of this compound and its derivatives from reaction mixtures are essential for obtaining compounds of high purity. A combination of chromatographic and crystallization techniques is typically employed.

Thin-layer chromatography (TLC) is a fundamental technique used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. nih.gov For hydantoin derivatives, silica (B1680970) gel plates are commonly used with a mobile phase consisting of a mixture of a non-polar solvent like chloroform (B151607) and a polar solvent like methanol. nih.gov

For the preparative separation and purification of hydantoin derivatives, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reverse-phase (RP) HPLC is particularly suitable. sielc.com A method developed for a related compound, 1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione, utilizes a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This methodology is scalable and can be adapted for isolating impurities in preparative separations. sielc.com

Table 2: Exemplary HPLC Conditions for Hydantoin Derivative Separation

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Provides separation based on hydrophobicity; low silanol activity reduces peak tailing. sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Elutes the compound from the column; acid improves peak shape. sielc.com |

| Detector | UV, Mass Spectrometry (MS) | Detects the compound as it elutes; MS provides mass information for identification. |

| Application | Analytical, Preparative, Impurity Isolation | Suitable for both small-scale analysis and large-scale purification. sielc.com |

Following chromatographic purification, crystallization is the final step to obtain the solid, highly pure compound. The choice of solvent is critical for successful crystallization. For many hydantoin and thiazolidine-2,4-dione derivatives, solvents like ethanol, acetic acid, or water are effective. nih.govbepls.com The process involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The pure compound crystallizes out of the solution, leaving impurities behind in the solvent. The resulting precipitate is then filtered, washed with a cold solvent, and dried. bepls.com

Advanced Spectroscopic and Crystallographic Characterization of 5 Propylimidazolidine 2,4 Dione

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the molecular framework of organic compounds. By analyzing the interactions of 5-Propylimidazolidine-2,4-dione with electromagnetic radiation, its connectivity, functional groups, and molecular weight can be accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton environments within a molecule. Based on data from analogous compounds such as 5-ethyl-5-methylimidazolidine-2,4-dione and 5,5-dimethylimidazolidine-2,4-dione, the expected chemical shifts for this compound can be predicted. nist.govnist.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl group and the imidazolidine (B613845) ring protons. The N-H protons of the hydantoin (B18101) ring typically appear as broad singlets, with their chemical shifts influenced by solvent and concentration. The proton at the C5 position (α-proton) would likely present as a triplet, coupled to the adjacent methylene (B1212753) protons of the propyl chain. The subsequent methylene and methyl protons of the propyl group would exhibit complex splitting patterns (multiplets).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. Two distinct signals are anticipated in the downfield region, corresponding to the two carbonyl carbons (C2 and C4) of the imidazolidine ring. The C5 carbon, substituted with the propyl group, would appear at a specific chemical shift, while the carbons of the propyl chain would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar compounds and standard NMR prediction tools.

| Atom | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-H | 1, 3 | ~7.5-11.0 (broad s) | - |

| C=O | 2, 4 | - | ~155-175 |

| C-H | 5 | ~4.0-4.5 (t) | ~55-65 |

| -CH₂- | Propyl C1' | ~1.5-2.0 (m) | ~30-40 |

| -CH₂- | Propyl C2' | ~1.2-1.6 (m) | ~15-25 |

| -CH₃ | Propyl C3' | ~0.8-1.0 (t) | ~10-15 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key characteristic absorption bands would be associated with the N-H and C=O groups of the hydantoin ring.

The IR spectrum of related compounds, such as 2,4-thiazolidinedione, shows strong absorption bands for the carbonyl (C=O) groups, typically in the range of 1700-1750 cm⁻¹. nist.gov The N-H stretching vibrations are expected to appear as a broad band between 3100 and 3300 cm⁻¹, characteristic of hydrogen-bonded amide groups in the solid state. The C-H stretching vibrations of the propyl group would be observed around 2850-3000 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound Data is inferred from spectra of analogous structures.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3100 - 3300 (broad) |

| C-H Stretch | Alkyl (Propyl) | 2850 - 3000 |

| C=O Stretch | Carbonyl (Amide) | 1700 - 1750 (strong) |

| N-H Bend | Amide | 1600 - 1650 |

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₆H₁₀N₂O₂, giving it a monoisotopic mass of approximately 142.07 g/mol . nist.gov High-resolution mass spectrometry (HRMS) would confirm this exact mass.

In conjunction with liquid chromatography (LC-MS), this technique allows for the separation and analysis of complex mixtures. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the propyl side chain and cleavage of the imidazolidine ring, leading to characteristic fragment ions.

High-Resolution Crystallographic Analysis of this compound Derivatives

Analysis of Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, C-H...π Interactions)

The stability of a crystal lattice is determined by a network of intermolecular interactions. In imidazolidine-2,4-dione derivatives, hydrogen bonding is a dominant force. researchgate.netresearchgate.net The N-H groups of the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. This typically results in the formation of robust N-H···O hydrogen bonds, which can create centrosymmetric dimers or extended one-dimensional chains and two-dimensional sheets. nih.govmdpi.com

Computational and Theoretical Investigations of 5 Propylimidazolidine 2,4 Dione

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are employed to elucidate the fundamental electronic and structural characteristics of 5-Propylimidazolidine-2,4-dione at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nih.govnih.gov For this compound, DFT calculations, often utilizing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine the optimal bond lengths, bond angles, and dihedral angles. nih.gov This process of geometry optimization systematically alters the coordinates of the atoms to find the configuration with the lowest possible energy, thus representing the most probable structure of the molecule. nih.govnih.gov The resulting minimized energy provides a measure of the molecule's stability.

| Parameter | Description | Typical DFT Functional/Basis Set |

| Geometry Optimization | Process of finding the lowest energy conformation of the molecule. | B3LYP/6-311++G(d,p) |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Predicted in Ångstroms (Å) |

| Bond Angles | The angle formed between three connected atoms. | Predicted in degrees (°) |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Predicted in degrees (°) |

| Minimum Energy | The total electronic energy of the optimized structure. | Reported in Hartrees or eV |

This table represents typical parameters and methods used in DFT calculations for molecules similar to this compound. Actual values would be obtained from specific computational studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, indicating regions susceptible to electrophilic attack. youtube.com Conversely, the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor, highlighting areas prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com A small energy gap indicates that the molecule is more polarizable and more reactive. aimspress.com For this compound, HOMO-LUMO analysis can reveal the distribution of electron density and predict its reactive behavior in chemical and biological processes. nih.gov

| Orbital/Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

This interactive table outlines the key concepts of Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.denih.gov The MEP surface illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are favorable sites for electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating favorable sites for nucleophilic attack. nih.govresearchgate.net Green and yellow represent areas with intermediate or neutral potential. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups, making them susceptible to interactions with electrophiles or hydrogen bond donors. researchgate.net

Molecular Modeling and Dynamics Simulations for Biological Interactions

Molecular modeling and dynamics simulations are used to explore the conformational flexibility of this compound and to predict its interactions with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein receptor. nih.govsemanticscholar.org The goal is to identify the most stable binding mode, characterized by the lowest binding energy or highest docking score. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. mdpi.comijper.org

In a typical docking study involving a hydantoin (B18101) derivative, the compound would be docked into the active site of a target protein. The analysis of the results would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. semanticscholar.orgijper.org For this compound, docking studies could predict its potential to interact with various enzymes or receptors, providing a rationale for its observed or potential biological activities. nih.gov

| Parameter | Description | Example of Findings |

| Binding Affinity/Score | A measure of the strength of the interaction between the ligand and the target protein. | Reported in kcal/mol; more negative values typically indicate stronger binding. nih.gov |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Visualization of the ligand in the active site. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and amino acid residues. | Hydrogen bonds with specific residues (e.g., Gln283, Arg288), hydrophobic interactions. semanticscholar.orgijper.org |

This table summarizes the typical outputs and their significance in molecular docking studies.

Molecular Docking Studies for Ligand-Target Binding Prediction

Elucidation of Binding Modes and Affinities

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is fundamental in rational drug design for identifying potential drug candidates and understanding their mechanisms of action. nih.govrsc.org

For imidazolidine-2,4-dione (hydantoin) derivatives, computational studies have been crucial in elucidating their structure-activity relationships with various biological targets. For instance, derivatives have been designed and studied as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes research. nih.gov In these studies, the imidazolidine-2,4-dione core is often essential for forming key interactions, such as hydrogen bonds, with polar residues in the protein's active site. The substituent at the 5-position, such as the propyl group in this compound, typically occupies a hydrophobic pocket. The size, shape, and lipophilicity of this group are critical in determining the binding affinity and selectivity of the compound.

Similarly, molecular modeling has been used to develop 5-phenylhydantoin (B13835) derivatives as selective antagonists for the serotonin (B10506) 5-HT7 receptor, which is implicated in neurological disorders. nih.gov These studies combine combinatorial library generation, docking, and machine learning to predict binding affinity and selectivity. nih.gov Docking studies on other hydantoin derivatives, such as those targeting matrix metalloproteinases and aldose reductase, also highlight the importance of the 5-substituent in establishing favorable interactions within the binding site. rsc.org While specific docking data for this compound is not detailed in the provided sources, the consistent findings across various targets for related hydantoins suggest that its propyl group would likely engage in van der Waals and hydrophobic interactions within a corresponding pocket of a target protein.

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular interactions over time, complementing the static view offered by molecular docking. nih.govmdpi.com These simulations can assess the stability of a ligand-protein complex, reveal conformational changes, and provide more accurate estimations of binding free energy. nih.govresearchgate.net

Furthermore, MD simulations of polymers with n-propyl side chains in aqueous solutions have been conducted to study intermolecular structure and hydration. nih.gov These studies show how the propyl group influences local water dynamics and conformational properties due to its hydrophobic nature. nih.gov This knowledge is transferable to understanding how the propyl group of this compound might behave in a biological environment, influencing its hydration shell and interactions with a target protein. The stability and dynamics revealed by MD simulations are crucial for the structure-based design of new derivatives with improved potency and selectivity. researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interaction Quantification

While a crystal structure specifically for this compound is not available in the search results, extensive Hirshfeld analyses have been performed on closely related hydantoin derivatives, such as 5,5-diphenylimidazolidine-2,4-dione and cycloalkane-5-spirohydantoins. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov These studies provide a clear picture of the types of interactions that govern the supramolecular assembly of hydantoin-based compounds. rsc.org

The analyses consistently reveal several key interactions:

H···H Contacts: These are typically the most abundant interactions, arising from van der Waals forces and contributing significantly to the crystal packing. In one study of a diphenyl-dione derivative, H···H contacts accounted for 43.3% to 45% of the total Hirshfeld surface. researchgate.netnih.govresearchgate.net

O···H/H···O Contacts: These represent the crucial N-H···O hydrogen bonds that are characteristic of the hydantoin ring system, often forming dimeric structures. nih.govrsc.orgresearchgate.net They also include weaker C-H···O interactions. This category is the second most significant, often contributing around 18.0% of the surface contacts. researchgate.net

C···H/H···C Contacts: These interactions are also a major contributor to crystal stability, accounting for a significant portion of the van der Waals forces. researchgate.net

Based on these findings from analogous structures, a quantitative prediction of the intermolecular interactions for this compound can be made. The presence of the flexible propyl group would likely enhance the contribution of H···H and C···H contacts compared to more rigid analogs.

Interactive Data Table: Predicted Intermolecular Contact Contributions for this compound

| Contact Type | Predicted Contribution (%) | Key Features |

| H···H | ~45-50% | Dominant van der Waals forces, significant contribution from the propyl chain. |

| O···H / H···O | ~18-25% | Strong N-H···O hydrogen bonds forming dimers or chains; weaker C-H···O interactions. |

| C···H / H···C | ~20-30% | Significant van der Waals interactions involving the hydantoin ring and propyl chain. |

| Other (N···H, C···C, etc.) | < 5% | Minor contributions to overall crystal packing. |

The two-dimensional fingerprint plot for this compound would be expected to show distinct spikes corresponding to the strong N-H···O hydrogen bonds and large, diffuse regions representing the numerous H···H and C···H contacts. researchgate.net This detailed understanding of intermolecular forces is critical for predicting and controlling the physicochemical properties of the solid form of the compound.

Structure Activity Relationship Sar and Mechanistic Studies of 5 Propylimidazolidine 2,4 Dione Derivatives

Impact of the 5-Propyl Substituent on the Bioactivity Profile of Imidazolidine-2,4-dione Compounds

The nature of the C-5 substituent is a key determinant of biological activity. nih.gov Studies on various hydantoin-based inhibitors have shown that this position is often oriented towards a specific pocket within the target enzyme's active site. For instance, in the development of inhibitors for A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS), the substituent at C-5 was found to be crucial for optimizing pharmacokinetic (PK) properties. nih.govacs.org A study comparing different substituents at the C-5 position of hydantoin-based ADAMTS-5 inhibitors found that a cyclopropyl (B3062369) group afforded a superior PK profile compared to various aryl groups. nih.govacs.org Although cyclopropyl is a cyclic structure, its three-carbon framework suggests that small, non-aromatic groups like a propyl substituent can be beneficial for drug-like properties, potentially by improving metabolic stability or solubility. The C-5 position is known to behave like a reactive methylene (B1212753) group, making it a suitable site for introducing various substituents to modulate activity. thieme-connect.com

Significance of N-Substitution (e.g., Propyl at N-3) on Biological Potency and Selectivity

Substitution at the nitrogen atoms of the hydantoin (B18101) ring, particularly at the N-3 position, is a primary strategy for modifying the pharmacological profile of these compounds. nih.govthieme-connect.com The N-3 proton is the more acidic of the two NH protons in the ring, making this position a common site for alkylation or arylation. thieme-connect.com

The introduction of a substituent at the N-3 position directly impacts the molecule's electronic properties, steric bulk, and hydrogen bonding capacity, which collectively influence its binding affinity and selectivity for a given biological target. Research on 3,5-disubstituted hydantoins has demonstrated that the group at the N-3 position can dramatically alter bioactivity. In one study, a compound with a cyclopentyl group at the N-3 position of the hydantoin ring showed a significant antiproliferative effect, whereas its diastereomer was only moderately active, highlighting the stereochemical importance of this substituent. nih.gov

The length and branching of an alkyl chain at the N-3 position can have a profound effect on biological potency. This relationship is often tied to the size and hydrophobic nature of the binding pocket on the target protein. In a study on rhodanine-based kinase inhibitors, a structurally related heterocyclic scaffold, a clear correlation was observed between the length of the N-alkyl chain and inhibitory activity. nih.gov Derivatives with longer alkyl chains demonstrated more potent inhibition compared to their counterparts with shorter chains. nih.gov This suggests that for certain targets, a longer chain, such as a propyl group, may be able to access deeper hydrophobic regions within the binding site, leading to enhanced affinity and potency. This principle is a cornerstone of SAR, where extending an alkyl chain can systematically probe the dimensions of a binding pocket.

SAR in Diverse Pharmacological and Biological Contexts

The imidazolidine-2,4-dione scaffold has been investigated for a wide array of therapeutic applications, with SAR studies guiding the optimization of these molecules for specific diseases. nih.gov

Imidazolidine-2,4-dione derivatives have been identified as having anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govresearchgate.net Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.govbrieflands.com

The general SAR for selective COX-2 inhibition by heterocyclic compounds often involves a central ring system with specific side chains that can fit into the distinct active site of COX-2. nih.gov The larger active site of COX-2 compared to COX-1 contains a secondary pocket, and selective inhibitors typically possess a side group, often a sulfonamide or a similar pharmacophore, that can access this pocket. For imidazolidinone derivatives, the substituents at both the C-5 and N-3 positions are critical for orienting the molecule within the COX active site and achieving potent and selective inhibition. researchgate.net

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| Indomethacin | 0.42 | 2.75 (human) | nih.gov |

| Diclofenac | 0.06 (ovine) | 0.40 (human) | nih.gov |

| Celecoxib | 30 (ovine) | 0.05 (human) | nih.gov |

| Resveratrol | 0.86 (ovine) | 3.06 (human) | nih.gov |

Osteoarthritis (OA) is characterized by the degradation of articular cartilage, a process driven by enzymes like ADAMTS-4 and ADAMTS-5, which break down aggrecan, a key component of the cartilage matrix. nih.govacs.org Inhibition of these enzymes is a promising therapeutic strategy for developing disease-modifying OA drugs. Hydantoin-based structures have emerged as potent and orally bioavailable ADAMTS inhibitors. acs.org

SAR studies in this area have provided significant insights. Small-molecule ADAMTS inhibitors typically feature a zinc-binding group, and the hydantoin ring can serve this function. acs.org The substituents on the hydantoin core are crucial for potency and selectivity. In the optimization of a novel series of ADAMTS inhibitors, a C-5 cyclopropyl group on the hydantoin ring was found to be vital for achieving a good oral pharmacokinetic profile, outperforming several C-5 aryl-substituted analogues. nih.govacs.org This highlights the importance of small, compact substituents at the C-5 position, such as a propyl group, for developing effective anti-arthritic agents. Furthermore, in silico analyses have predicted a high probability of antiarthritic activity for 3,5-disubstituted hydantoins, lending further support to this scaffold's potential in treating OA. nih.govresearchgate.net

| Compound ID | C-5 Substituent | ADAMTS-4 IC50 (nM) | ADAMTS-5 IC50 (nM) | Reference |

|---|---|---|---|---|

| 18 | Cyclopropyl | 10 | 1 | nih.gov |

| 25 | Phenyl | 10 | 0.4 | nih.gov |

| GLPG1972 | Cyclopropyl | 23 | 8 | nih.gov |

Antimicrobial Efficacy of 5-Propylimidazolidine-2,4-dione Analogues

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a core structure in several compounds with a wide range of biological activities, including antimicrobial properties. While specific studies on the 5-propyl derivative are limited, research on related 5-substituted imidazolidine-2,4-dione and thiazolidine-2,4-dione analogues provides valuable insights into their antimicrobial potential.

Derivatives of imidazolidine-2,4-dione have demonstrated moderate antibacterial and weak antifungal activity. doaj.org The effectiveness of these compounds is influenced by their specific chemical structures, the concentration tested, and the target microorganisms. doaj.org For instance, certain imidazolidine (B613845) derivatives have shown inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with the presence of substituents like a chlorine atom enhancing this activity.

Studies on the closely related 5-arylidene-thiazolidine-2,4-dione derivatives have shown that these compounds exhibit significant antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.govresearchgate.net The nature and position of substituents on the arylidene ring play a crucial role in determining the antimicrobial potency.

A series of 5-arylidene-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and yeast strains. The results, summarized in the table below, highlight the impact of different substituents on the phenyl ring at the 5-position.

Table 1: Antimicrobial Activity (MIC in µg/mL) of 5-Arylidene-Thiazolidine-2,4-dione Analogues

| Compound | Substituent on Phenyl Ring | S. aureus | B. cereus | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|---|---|

| 2a | 3-methoxy-4-hydroxy | 4 | 2 | >128 | >128 | 64 |

| 2b | 2,4-dichloro | 8 | 4 | 64 | 128 | 32 |

| 2c | 3,4-dichloro | 8 | 4 | 64 | 128 | 32 |

| 2d | 4-hydroxy | 16 | 8 | >128 | >128 | 128 |

| 2e | 4-methoxy | 8 | 4 | 128 | >128 | 64 |

| 2f | 4-chloro | 4 | 2 | 32 | 64 | 16 |

| 2g | 3-nitro | 2 | 2 | 16 | 32 | 8 |

| 2h | 4-nitro | 4 | 2 | 32 | 64 | 16 |

| 2i | 4-N,N-dimethylamino | 16 | 8 | >128 | >128 | >128 |

Data adapted from a study on 5-arylidene-thiazolidine-2,4-dione derivatives. nih.gov

The data indicates that electron-withdrawing groups, such as nitro and chloro, on the phenyl ring tend to enhance antimicrobial activity. For example, the 3-nitro substituted derivative (2g ) displayed the most potent activity against the tested strains.

Furthermore, novel hybrids of thiazolidine-2,4-dione with chlorophenylthiosemicarbazones have been synthesized and shown to possess significant antibacterial activity, with some compounds exhibiting MIC values as low as 3.91 mg/L, comparable or even superior to reference drugs like oxacillin (B1211168) and cefuroxime. mdpi.com This suggests that the imidazolidine-2,4-dione scaffold, including the 5-propyl variant, holds promise for the development of new antimicrobial agents.

Bacterial efflux pumps are a major cause of multidrug resistance as they actively transport antibiotics out of the bacterial cell. nih.gov Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.govnih.gov Efflux pump inhibitors (EPIs) can act through various mechanisms, including competitive binding to the pump, which prevents the antibiotic from being expelled. nih.gov

The imidazolidine-2,4-dione scaffold has been identified as a potential source of efflux pump inhibitors. One notable example is (Z)-5-(2,4-dimethoxybenzylidene)-3-(2-hydroxy-3-(isopropylamino) propyl) imidazolidine-2,4-dione, which has been shown to inhibit the AcrAB-TolC efflux pump in Enterobacter aerogenes. This inhibition resulted in the potentiation of antibiotics such as chloramphenicol, nalidixic acid, and sparfloxacin.

The general mechanism of action for many EPIs involves binding to the efflux pump proteins, thereby competitively or non-competitively inhibiting the binding and transport of antibiotic substrates. nih.gov The development of potent and non-toxic EPIs based on the imidazolidine-2,4-dione structure, including 5-propyl derivatives, could be a valuable approach to combat antibiotic resistance.

Antileukemic Properties and Related SAR

The hydantoin (imidazolidine-2,4-dione) scaffold is present in several compounds with anticancer properties. These derivatives can exert their effects through various mechanisms, including the inhibition of proteins involved in cancer cell survival, such as the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins. nih.gov

A study focused on the design and synthesis of imidazolidine-2,4-dione derivatives as inhibitors of anti-apoptotic Bcl-2 proteins. nih.gov Among the synthesized compounds, some demonstrated significant growth inhibitory effects on cancer cell lines, including the K562 leukemia cell line. nih.gov For instance, compound 8k from this study showed improved growth inhibitory effects on K562 and PC-3 cell lines compared to the lead compound. nih.gov This indicates that the imidazolidine-2,4-dione core can be a valuable template for developing novel antileukemic agents. The structure-activity relationship in this series highlighted the importance of specific substitutions on the hydantoin ring and its appended moieties for potent Bcl-2 inhibitory activity. nih.gov

While these findings are promising for the imidazolidine-2,4-dione class of compounds, specific research on the antileukemic properties of this compound itself is not extensively documented in the reviewed literature.

Anti-arrhythmic Activity and Structural Determinants

Derivatives of imidazolidine-2,4-dione have been investigated for their potential as anti-arrhythmic agents. nih.govnih.gov Research has shown that specific structural modifications to the imidazolidine-2,4-dione core can lead to compounds with significant anti-arrhythmic effects.

A study on 5-arylidene imidazolidine-2,4-dione derivatives revealed that the introduction of a basic amide side chain at the N-3 position and various substituents on the 5-benzylidene ring significantly influences their anti-arrhythmic activity. nih.gov The most active compound identified in this study was (5Z)-(3-chloro)benzylidene-3-{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione, which exhibited properties characteristic of Class Ia anti-arrhythmic drugs according to the Vaughan Williams classification. nih.gov

The key structural determinants for the anti-arrhythmic activity in this series of compounds include the nature of the substituent on the phenyl ring at position 5 and the composition of the basic amide side chain at N-3.

Table 2: Anti-arrhythmic Activity of 5-Arylidene Imidazolidine-2,4-dione Derivatives

| Compound | R (Substituent on Phenyl Ring) | R1 (Basic Amide Side Chain at N-3) | Anti-arrhythmic Activity |

|---|---|---|---|

| 1 | H | -{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl} | Moderate |

| 2 | 3-Cl | -{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl} | Most Active (Class Ia properties) |

| 3 | 4-Cl | -{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl} | Active |

| 4 | 2,4-diCl | -{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl} | Active |

Data based on a study of 5-arylidene imidazolidine-2,4-dione derivatives. nih.gov

These findings suggest that the imidazolidine-2,4-dione scaffold, when appropriately substituted, can serve as a template for the development of novel anti-arrhythmic drugs.

α1-Adrenoceptor Antagonistic Activity

The interaction of hydantoin derivatives with adrenergic receptors has been a subject of investigation, particularly in the search for new agents modulating the central nervous system. A study on phenylpiperazine-hydantoin derivatives explored their affinity for α1-adrenergic and serotonin (B10506) receptors. nih.gov This research is relevant as it provides insights into the structural features of the hydantoin core that influence binding to α1-adrenoceptors.

The study revealed that specific structural modifications on the hydantoin and the arylpiperazine moieties have a significant impact on the affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov For instance, compound 14 from this study showed high affinity for α1A and α1D receptors with selectivity over the α1B subtype, which is a desirable profile to minimize potential cardiovascular side effects. nih.gov The structural analysis indicated that the nature of the linker between the hydantoin and phenylpiperazine rings, as well as the substituents on the phenyl ring, are crucial for determining the pharmacodynamic profile. nih.gov

Molecular Mechanistic Investigations of this compound Interactions

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization.

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding modes of ligands within the active sites of their target receptors. While specific studies on this compound are limited, research on related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives provides valuable models for their potential interactions.

For instance, molecular docking studies of imidazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) have shown that these compounds can bind to the catalytic site of the enzyme. nih.gov The interactions were found to be most significant with key residues in the P-loop region, such as His214, Cys215, and Ser216, leading to the stabilization of the catalytic region and inhibition of the enzyme. nih.gov

In the context of antimicrobial activity, docking studies of imidazolidine-2,4-dione derivatives with quorum-sensing receptors LasR and RhlR from Pseudomonas aeruginosa have been performed to understand their virulence-inhibiting effects. nih.gov These studies help to elucidate the potential binding interactions that disrupt bacterial communication and the expression of virulence factors.

Furthermore, investigations into the binding modes of 5-benzylidenethiazolidin-2,4-dione derivatives with the bacterial enzyme MurD ligase have provided detailed insights into their interactions. These studies can serve as a model for how the structurally similar imidazolidine-2,4-dione scaffold might bind to bacterial targets.

The imidazolidine-2,4-dione core, with its potential for hydrogen bonding through the N-H and C=O groups, and the 5-propyl substituent, which can engage in hydrophobic interactions, provides a versatile framework for binding to a variety of biological targets.

Modulation of Intracellular Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate key intracellular signaling pathways through interaction with specific biological targets. While detailed mechanistic studies on the direct downstream signaling effects of these specific compounds are not extensively available in peer-reviewed literature, patent literature highlights their design as modulators of significant protein families, including G-protein coupled receptors and metalloproteinases. The structure-activity relationships (SAR) are generally inferred from the potency of these derivatives against their intended targets, which in turn are known to play crucial roles in various signaling cascades.

The core this compound scaffold is a derivative of hydantoin. The hydantoin ring system is a versatile scaffold in medicinal chemistry, known to be a structural component of various compounds that interact with biological signaling pathways. Modifications at the N-1, N-3, and C-5 positions of the hydantoin ring are crucial for determining the target selectivity and potency of these derivatives. researchgate.net In the case of this compound derivatives, substitutions at these positions are designed to achieve specific interactions with the binding sites of target proteins, thereby initiating a cascade of intracellular events.

Research into the broader class of hydantoin derivatives has shown their potential to act as kinase inhibitors, modulating pathways such as those involving Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net This provides a general context for the potential mechanisms of this compound derivatives.

Certain derivatives of this compound have been developed as modulators of the Neuropeptide Y (NPY) Y2 receptor. google.com The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of calcium and potassium ion channels. By acting as modulators of this receptor, this compound derivatives can influence these downstream signaling events. The nature of the substituent on the hydantoin core is critical for the affinity and activity at the Y2 receptor.

| Compound/Derivative Class | Target | Implied Signaling Pathway Modulation |

| Imidazolidine-2,4-dione derivatives | NPY Y2 Receptor | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP. google.com |

Substituted hydantoinamides, which can be synthesized from a this compound precursor, have been identified as antagonists of ADAMTS-7 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7). epo.orgepo.org ADAMTS-7 is a metalloproteinase implicated in cardiovascular diseases. By inhibiting ADAMTS-7, these compounds can potentially interfere with the signaling pathways that this enzyme regulates. These pathways may include the Mitogen-Activated Protein Kinase (MAPK) and Fibroblast Growth Factor (FGF) signaling pathways. epo.orgepo.org The inhibition of ADAMTS-7 by these hydantoinamide derivatives is dependent on the specific substitutions on the core structure, which are designed to fit into the active site of the enzyme.

| Compound/Derivative Class | Target | Implied Signaling Pathway Modulation |

| Substituted Hydantoinamides | ADAMTS-7 | Potential interference with MAPK and FGF signaling pathways. epo.orgepo.org |

Emerging Research Applications and Future Directions for 5 Propylimidazolidine 2,4 Dione

Utility of 5-Propylimidazolidine-2,4-dione as a Versatile Synthetic Synthon

The imidazolidine-2,4-dione core, also known as hydantoin (B18101), is a valuable pharmacophore in medicinal chemistry. The synthesis of 5-substituted imidazolidine-2,4-diones can be achieved through various established methods. A common approach is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium (B1175870) carbonate. In the case of this compound, the starting material would be butyraldehyde. Another synthetic route is the reaction of α-amino acids with isocyanates. For this compound, this would involve the use of norvaline. ceon.rsnih.gov

The reactivity of the imidazolidine-2,4-dione ring system allows for further modifications, making this compound a versatile synthetic synthon. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to introduce additional diversity and modulate the physicochemical properties of the molecule. The carbonyl groups at positions 2 and 4 can also undergo various chemical transformations. This versatility allows for the creation of a library of derivatives based on the 5-propyl scaffold, which can then be screened for various biological activities.

A general synthetic scheme for 5-alkyl-imidazolidine-2,4-diones is presented below:

| Reactants | Reaction Type | Product |

| Alkyl Ketone, KCN, (NH4)2CO3 | Bucherer-Bergs Reaction | 5,5-Dialkylimidazolidine-2,4-dione |

| α-Amino Acid, Phenyl Isocyanate | Cyclization | 5-Alkyl-3-phenylimidazolidine-2,4-dione |

This table illustrates common synthetic pathways to 5-substituted imidazolidine-2,4-diones, which are applicable for the synthesis of this compound and its derivatives.

Rational Design of Next-Generation this compound Derivatives with Enhanced Biological Profiles

The rational design of new drug candidates often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound, the propyl group at the 5-position provides a lipophilic anchor that can be strategically modified. For instance, the introduction of polar functional groups onto the propyl chain could enhance solubility and potential interactions with biological targets.

Furthermore, substitution at the N-1 and N-3 positions of the imidazolidine-2,4-dione ring is a well-established strategy for modulating biological activity. By introducing different substituents, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific target. For example, the incorporation of aromatic or heteroaromatic rings could lead to π-π stacking interactions with amino acid residues in a protein's active site.

Integration of Advanced Computational Techniques for Predictive Modeling and Drug Discovery

In modern drug discovery, computational methods play a crucial role in accelerating the identification and optimization of lead compounds. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be applied to the this compound scaffold.

Molecular docking studies could be employed to predict the binding modes of this compound derivatives with various biological targets. This would allow for the prioritization of compounds for synthesis and biological evaluation. QSAR models can be developed to establish a mathematical relationship between the structural features of a series of this compound analogues and their biological activity. This can guide the design of new derivatives with improved potency. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the role of specific amino acid residues.

| Computational Technique | Application in Drug Discovery |

| Molecular Docking | Prediction of binding affinity and orientation of ligands in a target's active site. |

| QSAR | Elucidation of structure-activity relationships to guide lead optimization. |

| Molecular Dynamics | Simulation of the movement of atoms and molecules to understand the stability of ligand-protein complexes. |

This table outlines key computational methods that can be integrated into the research and development of this compound-based therapeutics.

Exploration of Novel Biological Targets and Therapeutic Areas for the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anticonvulsant, anti-cancer, and antimicrobial properties. researchgate.netbepls.com

Given the versatility of the imidazolidine-2,4-dione core, this compound and its future derivatives could be explored for a variety of therapeutic applications. Potential areas of investigation include neurological disorders, infectious diseases, and oncology. The propyl group at the 5-position may confer specific interactions with certain targets, leading to novel biological activities that have not been observed with other 5-substituted analogues.

Synergistic Approaches Combining Experimental Synthesis and In Silico Studies

The most effective approach to modern drug discovery often involves a synergistic combination of experimental and computational methods. For the development of this compound as a therapeutic agent, an iterative cycle of design, synthesis, and testing can be implemented.

This process would begin with the in silico design of a focused library of this compound derivatives using computational tools. The most promising compounds would then be synthesized in the laboratory. Following their characterization, these compounds would be subjected to biological evaluation to determine their activity and selectivity. The experimental data obtained would then be used to refine the computational models, leading to the design of a new generation of more potent and specific compounds. This integrated approach can significantly reduce the time and cost associated with drug discovery and development.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Propylimidazolidine-2,4-dione in a laboratory setting?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions, where precursors like thiazolidine-2,4-dione derivatives are modified with propyl groups under controlled conditions. For example, similar imidazolidine-diones are synthesized via Knoevenagel condensation using aldehydes and active methylene compounds, followed by purification via ethanol crystallization . Reaction optimization includes monitoring pH, temperature (e.g., reflux in ethanol), and catalyst selection (e.g., ammonium acetate buffer systems) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, NMR (400 MHz) and NMR (100 MHz) in DMSO-d can resolve propyl chain integration and carbonyl group positions . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>95%), as validated for analogous compounds . Mass spectrometry (ESI-MS) further confirms molecular weight (e.g., 157.13 g/mol for this compound) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at the propyl group or imidazolidine core. For example:

- Step 1 : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate electronic effects.

- Step 2 : Evaluate bioactivity (e.g., enzyme inhibition via kinase assays) using derivatives like 5-(4-chlorobenzylidene) analogs .

- Step 3 : Validate binding modes via molecular docking (e.g., AutoDock Vina) against targets like VEGFR-2 or hepatitis B virus polymerase . Prioritize derivatives with ΔG < -8 kcal/mol for further in vivo testing .

Q. What strategies are recommended for resolving contradictions in pharmacological data obtained from in vitro and in vivo studies of this compound?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic instability. To address this:

- Strategy 1 : Perform pharmacokinetic profiling (e.g., microsomal stability assays) to identify metabolic hotspots .

- Strategy 2 : Use isotopic labeling (e.g., ) to track compound distribution in murine models .

- Strategy 3 : Apply triangulation by cross-validating data via LC-MS/MS (quantitative) and transcriptomics (qualitative) . For instance, discrepancies in cytotoxicity data can be resolved by correlating IC values with gene expression profiles of apoptosis markers (e.g., BAX/BCL-2 ratio) .

Q. How can computational methods enhance the design of this compound derivatives with improved selectivity?

- Methodological Answer :

- Approach 1 : Use QSAR models (e.g., CoMFA) to predict substituent effects on selectivity. Training datasets should include IC values against off-targets (e.g., CYP450 isoforms) .

- Approach 2 : Conduct molecular dynamics simulations (e.g., GROMACS) to assess binding stability in target vs. non-target pockets. Prioritize derivatives with <1.5 Å RMSD fluctuations over 100 ns simulations .

- Approach 3 : Apply ADMET prediction tools (e.g., SwissADME) to filter candidates with favorable permeability (LogP < 3) and low hepatotoxicity (e.g., no reactive metabolite flags) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.